boeravinone E

Description

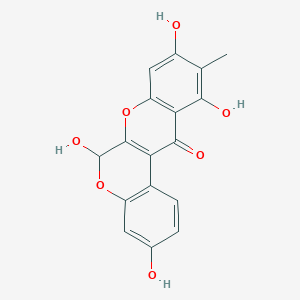

Structure

3D Structure

Properties

IUPAC Name |

3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWLTPKGFNPAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boeravinone E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid, a class of naturally occurring heterocyclic compounds, first isolated from the roots of Boerhaavia diffusa L. (Nyctaginaceae)[1]. This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating a variety of ailments[2]. This compound, along with other boeravinones, has attracted scientific interest due to its potential pharmacological activities, including spasmolytic and antioxidant effects. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₇ | [3] |

| Molecular Weight | 328.27 g/mol | [3] |

| IUPAC Name | 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [3] |

| CAS Number | 137787-00-9 | |

| Physical Description | Pale yellow powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Boiling Point | No data available | [4] |

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. While detailed spectra are found in the primary literature, this section outlines the key analytical methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of a molecule. The structural determination of this compound relied on these techniques to establish the connectivity of atoms and the stereochemistry of the molecule[5].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For this compound, HR-EI-MS (High-Resolution Electron Ionization Mass Spectrometry) was utilized to confirm its molecular formula[5].

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound from Boerhaavia diffusa indicates the presence of alcohol, alkane, aromatic, and methylene groups, which are expected to be present in this compound as well[6].

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for related compounds and extracts.

Isolation and Purification of this compound

The following protocol is a general method for the isolation of rotenoids from Boerhaavia diffusa roots, which can be adapted for the specific isolation of this compound.

Detailed Steps:

-

Extraction:

-

Fractionation:

-

The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity[8]. Boeravinones are typically found in the less polar fractions.

-

-

Purification:

-

The boeravinone-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds[2].

-

Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% orthophosphoric acid)[9]. Detection is typically carried out using a UV detector at a wavelength of 276 nm[9].

-

Spasmolytic Activity Assay (Isolated Guinea Pig Ileum)

The spasmolytic activity of this compound can be evaluated by its ability to relax pre-contracted isolated guinea pig ileum tissue.

Detailed Steps:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.

-

Contraction Induction: The ileal smooth muscle is contracted by adding a spasmogen, such as acetylcholine or histamine, to the organ bath at a concentration that produces a submaximal contraction.

-

Treatment: Once a stable contraction is achieved, this compound is added to the bath in a cumulative manner, and the resulting relaxation is recorded isotonically.

-

Data Analysis: The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen. The concentration of this compound that causes 50% relaxation (IC₅₀) is then determined.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its spasmolytic and potential antioxidant effects being the most prominent.

Spasmolytic Activity

This compound has demonstrated spasmolytic activity in in-vitro studies[5]. This effect is characterized by the relaxation of smooth muscle tissue. The proposed mechanism of action for the spasmolytic effects of rotenoids from Boerhaavia diffusa is a direct effect on the smooth muscle, rather than an interaction with neurotransmitter receptors[7]. However, the precise intracellular signaling pathway responsible for this effect has not been fully elucidated for this compound.

Antioxidant Activity and Associated Signaling Pathways

While direct studies on the antioxidant signaling pathways of this compound are limited, research on the closely related boeravinone G provides significant insights. Boeravinone G has been shown to possess potent antioxidant and genoprotective effects[10][11]. These effects are mediated, at least in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[10][11].

Studies on other flavonoids have also demonstrated their ability to inhibit these pro-inflammatory pathways, suggesting a common mechanism for their antioxidant and anti-inflammatory effects[12]. It is plausible that this compound shares this mechanism of action, contributing to the overall therapeutic effects of Boerhaavia diffusa extracts. Further research is required to specifically confirm the modulation of the MAPK and NF-κB pathways by this compound.

Conclusion

This compound is a promising natural product with demonstrated spasmolytic activity and strong potential for antioxidant effects through the modulation of key inflammatory signaling pathways. This technical guide provides a consolidated resource of its known physicochemical properties and relevant experimental protocols to facilitate further research into its therapeutic potential. The elucidation of its precise molecular targets and a more detailed understanding of its mechanism of action will be crucial for its future development as a pharmacological agent.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. phcogres.com [phcogres.com]

- 3. This compound | C17H12O7 | CID 11537197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. This compound | CAS:137787-00-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. ijtrd.com [ijtrd.com]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

- 9. RP-HPLC method for the simultaneous quantitation of this compound and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 11. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to Boeravinone E: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone E, a naturally occurring rotenoid found in species such as Boerhavia diffusa, has garnered scientific interest for its potential therapeutic properties, notably its spasmolytic effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental protocols for the isolation and characterization of this compound. Detailed spectroscopic data are presented, and the current understanding of its biological mechanism of action is discussed.

Chemical Structure and Properties

This compound is classified as a dehydrorotenoid, a subclass of isoflavonoids. Its core structure consists of a chromeno[3,4-b]chromen-12-one skeleton.

Systematic Name: 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

Molecular Formula: C₁₇H₁₂O₇[1]

Molecular Weight: 328.27 g/mol [1]

CAS Number: 137787-00-9

The structure of this compound is characterized by a pentacyclic ring system with hydroxyl and methyl substitutions. The "dehydro" designation at positions 6a and 12a indicates a planar B/C ring junction, a key feature that distinguishes it from rotenoids with saturated B/C ring systems.

Spectroscopic Data for Structural Elucidation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | ~158 | ~7.9 (d, J=8.5) |

| 2 | ~115 | ~6.9 (dd, J=8.5, 2.0) |

| 3 | ~160 | - |

| 4 | ~100 | ~6.5 (d, J=2.0) |

| 4a | ~155 | - |

| 6 | ~70 | ~5.5 (s) |

| 6a | ~110 | - |

| 7 | ~162 | - |

| 8 | ~95 | ~6.4 (s) |

| 9 | ~160 | - |

| 10 | ~105 | - |

| 11 | ~165 | - |

| 11a | ~108 | - |

| 12 | ~185 | - |

| 12a | ~112 | - |

| 10-CH₃ | ~10 | ~2.1 (s) |

Note: These are predicted values and may vary from experimentally determined shifts. The structure elucidation of this compound was confirmed through 2D-NMR experiments such as HMQC and HMBC, which establish the connectivity between protons and carbons.[2][3]

Stereochemistry

The this compound molecule contains a single stereocenter at the C-6 position. The dehydrorotenoid nature of the core structure results in a planar arrangement at the 6a-12a bond, eliminating the possibility of cis/trans isomerism at the B/C ring junction that is characteristic of many other rotenoids.

The absolute configuration at the C-6 position has not been definitively established in the reviewed literature through methods such as X-ray crystallography or circular dichroism. The stereochemistry is crucial for understanding its biological activity and for any future synthetic efforts. Further research is required to unambiguously assign the absolute configuration of naturally occurring this compound.

Experimental Protocols

Isolation of this compound from Boerhaavia diffusa

The following is a generalized protocol based on methods described for the isolation of rotenoids from Boerhaavia diffusa.[2][4]

-

Extraction: The air-dried and powdered roots of Boerhaavia diffusa are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Fractionation: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.

-

Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The purified this compound is subjected to the following spectroscopic analyses for structure confirmation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms within the molecule.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit spasmolytic activity.[2] The proposed mechanism of action involves the modulation of calcium ion channels.

The spasmolytic effect of this compound is believed to be mediated through the inhibition of voltage-gated calcium channels in smooth muscle cells. This inhibition leads to a decrease in the influx of extracellular calcium, resulting in a reduction of intracellular calcium concentration and subsequent muscle relaxation. The precise subtypes of calcium channels affected and the downstream signaling cascades are still under investigation.

Conclusion

This compound is a dehydrorotenoid with a defined chemical structure and potential as a spasmolytic agent. While its planar core structure is well-established, the absolute stereochemistry at the C-6 position remains to be determined. The provided experimental outlines for isolation and characterization serve as a guide for researchers in natural product chemistry and drug discovery. Further studies are warranted to fully elucidate its stereochemistry and the detailed molecular mechanisms underlying its biological activities, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

Boeravinone E: A Technical Whitepaper on its Potential as a Spasmolytic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone E, a nonprenylated rotenoid isolated from the roots of Boerhaavia diffusa, has demonstrated significant potential as a spasmolytic agent. This technical guide provides an in-depth analysis of the existing scientific data on this compound's effects on smooth muscle contractility. The document summarizes quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action through signaling pathway diagrams. The evidence presented suggests that this compound exerts its spasmolytic effects primarily through the blockade of extracellular calcium influx, indicating its role as a calcium channel antagonist. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development interested in the therapeutic applications of this compound.

Introduction

Involuntary smooth muscle contractions, or spasms, are a hallmark of various gastrointestinal and respiratory disorders, leading to significant patient discomfort and morbidity. The search for novel and effective spasmolytic agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of new therapeutic leads. Boerhaavia diffusa Linn. (Nyctaginaceae), a plant with a long history of use in traditional medicine, has been scientifically investigated for its diverse pharmacological properties. Among its various constituents, the rotenoid this compound has been identified as a particularly potent spasmolytic compound[1][2]. This document synthesizes the available scientific literature to provide a detailed technical overview of this compound's potential as a spasmolytic agent.

Quantitative Spasmolytic Activity

The spasmolytic activity of this compound and other related rotenoids from Boerhaavia diffusa has been evaluated in vitro. While specific IC50 values are not consistently reported across all publicly available literature, studies have consistently highlighted this compound as a potent inhibitor of smooth muscle contraction[1][2]. The primary experimental model for these assessments is the isolated guinea pig ileum, where contractions are induced by spasmogens like acetylcholine.

For a comparative perspective, the following table summarizes the reported spasmolytic activity of various rotenoids isolated from Boerhaavia diffusa.

| Compound | Spasmolytic Activity on Guinea Pig Ileum | Reference |

| This compound | Potent spasmolytic compound | [1][2] |

| Boeravinone G | Exhibited spasmolytic activity | |

| Rotenoid 5 | Exhibited spasmolytic activity | |

| Boeravinone D | Data not consistently reported | |

| Boeravinone H | Data not consistently reported |

Note: The lack of specific IC50 values in publicly available abstracts necessitates a review of the full-text articles for detailed quantitative comparison.

Experimental Protocols

The evaluation of the spasmolytic potential of this compound has been predominantly conducted using the isolated guinea pig ileum model. This ex vivo method allows for the direct assessment of a compound's effect on smooth muscle contractility.

Isolated Guinea Pig Ileum Assay

This assay measures the ability of a test compound to inhibit contractions of the ileal smooth muscle induced by a spasmogen, typically acetylcholine or histamine.

Methodology:

-

Tissue Preparation:

-

A guinea pig is euthanized, and a segment of the ileum is excised.

-

The ileum is cleaned of mesenteric tissue and its contents are flushed with a physiological salt solution (e.g., Tyrode's solution).

-

A small segment (typically 2-3 cm) is suspended in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated.

-

-

Induction of Contraction:

-

The tissue is allowed to equilibrate under a constant tension.

-

A spasmogen, such as acetylcholine, is added to the organ bath to induce a stable, submaximal contraction.

-

-

Application of Test Compound:

-

Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at varying concentrations.

-

The relaxation of the smooth muscle is recorded using an isometric transducer.

-

-

Data Analysis:

-

The percentage of inhibition of the induced contraction is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of the maximal contraction) is determined from the concentration-response curve.

-

dot

Signaling Pathways and Mechanism of Action

The spasmolytic activity of this compound is believed to be mediated through its interaction with signaling pathways that regulate smooth muscle contraction. The primary proposed mechanism is the blockade of extracellular calcium influx, a key step in the initiation of muscle contraction.

Smooth Muscle Contraction Signaling

Smooth muscle contraction is initiated by an increase in intracellular calcium concentration ([Ca2+]i). This increase can be triggered by various stimuli, including neurotransmitters like acetylcholine.

Key Steps:

-

Depolarization and Calcium Influx: Acetylcholine binds to muscarinic receptors on the smooth muscle cell membrane, leading to depolarization and the opening of voltage-gated L-type calcium channels. This allows an influx of extracellular Ca2+ into the cell.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to the protein calmodulin (CaM).

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates MLCK.

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20).

-

Cross-Bridge Cycling and Contraction: Phosphorylation of MLC20 enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and muscle contraction.

dot

References

Boeravinone E: A Technical Guide on its Potential Genoprotective Effects Against DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the genoprotective effects of boeravinone E on DNA damage is limited in the current scientific literature. This guide presents a comprehensive overview of the known biological activities of this compound and draws parallels with the extensively studied, structurally similar compound, boeravinone G, to infer its potential mechanisms of action in protecting DNA from damage. All data presented for boeravinone G should be considered as indicative of the potential effects of this compound, pending further specific investigation.

Introduction

This compound is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Boerhaavia diffusa. This plant has a long history of use in traditional medicine for treating a variety of ailments, suggesting a rich source of bioactive molecules. While research on this compound is still emerging, its structural similarity to other well-characterized boeravinones, particularly boeravinone G, points towards a potential role in cellular protection, including the safeguarding of genomic integrity. This technical guide synthesizes the available information on this compound and related compounds to provide a framework for future research and drug development in the field of genoprotection.

Core Genoprotective Mechanisms: Inferred from Boeravinone G

The primary mechanism by which boeravinones are thought to exert their genoprotective effects is through their potent antioxidant activity. Oxidative stress, mediated by reactive oxygen species (ROS), is a major contributor to DNA damage. By scavenging free radicals and modulating cellular antioxidant defenses, these compounds can mitigate the initial insults that lead to DNA lesions.

Studies on boeravinone G have demonstrated its ability to significantly reduce DNA damage induced by oxidative stressors. This protection is attributed to a multi-faceted approach that includes direct ROS scavenging and the modulation of key signaling pathways involved in the cellular stress response.

Quantitative Data on Genoprotective and Related Activities

The following tables summarize the quantitative data obtained from studies on boeravinone G, which is presented here as a proxy for the potential effects of this compound.

Table 1: Effect of Boeravinone G on H₂O₂-Induced DNA Damage in Caco-2 Cells (Comet Assay)

| Treatment | Concentration | % Tail DNA Intensity (Mean ± SEM) |

| Control | - | 5.37 ± 0.26 |

| H₂O₂ | 75 µM | ~43% |

| H₂O₂ + Boeravinone G | 0.1 ng/mL | Significantly reduced vs H₂O₂ alone |

| H₂O₂ + Boeravinone G | 0.3 ng/mL | Significantly reduced vs H₂O₂ alone |

| H₂O₂ + Boeravinone G | 1 ng/mL | Significantly reduced vs H₂O₂ alone |

Source: Aviello et al. (2011). Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa. PLoS ONE 6(5): e19628.[1]

Table 2: Antioxidant Activity of Boeravinone G in Caco-2 Cells

| Assay | Inducer | Boeravinone G Concentration | Effect |

| TBARS Formation | Fenton's Reagent (H₂O₂/Fe²⁺) | 0.1 - 1 ng/mL | Inhibition of lipid peroxidation |

| Intracellular ROS Production | Fenton's Reagent (H₂O₂/Fe²⁺) | 0.1 - 1 ng/mL | Reduction of ROS levels |

| Superoxide Dismutase (SOD) Activity | Fenton's Reagent (H₂O₂/Fe²⁺) | Not specified | Increased SOD activity |

Source: Aviello et al. (2011). Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa. PLoS ONE 6(5): e19628.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are the key experimental protocols used in the studies of boeravinone G, which can be adapted for investigating this compound.

Cell Culture and Treatment

-

Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are a common model for studying intestinal epithelial physiology and xenobiotic metabolism.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours) before being exposed to a DNA damaging agent (e.g., H₂O₂).

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: After treatment, cells are harvested, washed, and resuspended in low melting point agarose.

-

Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage.

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: The slides are examined under a fluorescence microscope. The intensity of the DNA in the "comet tail" relative to the "head" is quantified using image analysis software to determine the extent of DNA damage.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding: Cells are seeded in a multi-well plate.

-

Treatment: Cells are treated as described in the experimental design.

-

Probe Loading: Cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathway for this compound's genoprotective effects (based on boeravinone G data) and a typical experimental workflow.

Caption: Hypothesized signaling pathway of this compound.

Caption: Experimental workflow for genoprotective assessment.

Other Reported Biological Activities of this compound

While direct genoprotective studies are pending, other reported activities of this compound suggest its potential in this area:

-

Spasmolytic Activity: this compound has been identified as a potent spasmolytic agent, indicating its ability to modulate cellular signaling pathways that could also be relevant to cellular stress responses.[2]

-

Immunomodulatory Potential: In silico studies have shown that this compound has a binding affinity for the granulocyte-macrophage colony-stimulating factor receptor (GM-CSFR) and the tumor necrosis factor-alpha (TNF-α) receptor.[3] By modulating inflammatory pathways, this compound could potentially reduce inflammation-associated oxidative stress and subsequent DNA damage.

-

Anticancer Potential of Derivatives: The chemical scaffold of boeravinones has been used to design novel anticancer agents. Aza-boeravinone derivatives have been shown to induce DNA damage in cancer cells by inhibiting topoisomerase I.[4] This suggests that the boeravinone structure can interact with components of the DNA replication and repair machinery.

Conclusion and Future Directions

This compound, a natural product from Boerhaavia diffusa, represents a promising candidate for further investigation into its genoprotective properties. Based on the robust evidence from the closely related boeravinone G, it is hypothesized that this compound may protect against DNA damage through potent antioxidant activity and modulation of the MAP kinase and NF-kB signaling pathways.

Future research should focus on:

-

Directly assessing the genoprotective effects of this compound using assays such as the Comet assay and micronucleus test.

-

Quantifying its antioxidant potential through various in vitro and cell-based assays.

-

Elucidating its specific molecular targets and confirming its effects on the MAP kinase, NF-kB, and other relevant DNA damage response pathways.

-

Investigating its potential to enhance DNA repair mechanisms.

A thorough understanding of the genoprotective mechanisms of this compound will be crucial for its potential development as a novel agent for preventing DNA damage-related pathologies.

References

- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. phcog.com [phcog.com]

- 4. Design and synthesis of Aza-boeravinone derivatives as potential novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Characterization of Rotenoids from Boerhaavia diffusa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing rotenoids from the plant Boerhaavia diffusa. It includes detailed experimental protocols, quantitative data on isolated compounds, and visualizations of experimental workflows and associated signaling pathways.

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb that holds a significant place in traditional medicine systems like Ayurveda.[1] Its roots are a rich source of a variety of bioactive compounds, including a class of isoflavonoids known as rotenoids.[1][2] These rotenoids, particularly the boeravinones, have garnered scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for rotenoids isolated from Boerhaavia diffusa as reported in the scientific literature.

Table 1: Yield of Rotenoids from Boerhaavia diffusa

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Boeravinone D | Roots | Methanol extraction, Kupchan partitioning, silica gel column chromatography, HPLC | 6.4 mg from 2.20 lbs of roots | [6] |

| Boeravinone G | Roots | Methanol extraction, Kupchan partitioning, silica gel column chromatography, HPLC | 7.5 mg from 2.20 lbs of roots | [6] |

| Boeravinone H | Roots | Methanol extraction, Kupchan partitioning, silica gel column chromatography, HPLC | 5.2 mg from 2.20 lbs of roots | [6] |

Table 2: Biological Activity of Isolated Rotenoids

| Compound | Biological Activity | Assay | IC50 Value | Reference |

| Boeravinone G | Antioxidant | DPPH radical scavenging | 384.08 µg/mL (for the extract) | [7] |

| Compound 7 (a rotenoid) | Anti-inflammatory | COX-1 Inhibition | 21.7 ± 0.5 µM | [4][5] |

| Compound 7 (a rotenoid) | Anti-inflammatory | COX-2 Inhibition | 25.5 ± 0.6 µM | [4][5] |

| Boeravinone B | Anti-inflammatory | Carrageenan-induced rat paw edema | 56.6% inhibition at 50 mg/kg | [4][5] |

Experimental Protocols

This section details the key experimental methodologies for the isolation and characterization of rotenoids from Boerhaavia diffusa.

1. Plant Material and Extraction

The roots of Boerhaavia diffusa are the primary source for rotenoid isolation.[2]

-

Protocol:

-

Collect and authenticate the roots of Boerhaavia diffusa.

-

Dry the root material in the shade and then pulverize it into a coarse powder.

-

Extract the powdered roots with methanol at room temperature. A typical ratio is 1:6 (w/v) for the initial extraction, followed by subsequent extractions with ratios of 1:5 and 1:4.[8]

-

Reflux the mixture for 2 hours for each extraction.[8]

-

Filter the extracts through a muslin cloth and combine the filtrates.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a controlled temperature of 50°C to obtain a semi-solid extract.[8]

-

Completely dry the extract in a vacuum tray drier.[8]

-

2. Fractionation of the Crude Extract

Fractionation is performed to separate compounds based on their polarity. The Kupchan partitioning method is commonly employed.[6]

-

Protocol:

-

Dissolve the dried methanolic extract in a suitable solvent system, such as methanol-water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Carbon tetrachloride (CCl4)

-

Chloroform (CHCl3)

-

n-butanol (n-BuOH)

-

-

Collect each fraction separately and concentrate them to dryness. Preliminary assays, such as antioxidant assays, can be used to identify the most active fraction for further purification.[6]

-

3. Isolation of Rotenoids by Chromatography

Column chromatography and High-Performance Liquid Chromatography (HPLC) are essential for the purification of individual rotenoids.

-

Protocol:

-

Subject the most active fraction (e.g., the CCl4 fraction) to silica gel column chromatography.[6]

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing similar compounds.

-

Further purify the pooled fractions using preparative HPLC to isolate individual rotenoids.[6][9]

-

4. Characterization of Isolated Rotenoids

The structure of the isolated compounds is elucidated using various spectroscopic techniques.

-

Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The spectral data obtained are then compared with published data for known compounds to confirm their identity.[6][10]

-

Visualizations

Experimental Workflow for Rotenoid Isolation

Caption: A flowchart illustrating the key steps in the isolation and characterization of rotenoids.

Signaling Pathways Modulated by Boerhaavia diffusa Rotenoids

Several studies have indicated that boeravinones exert their biological effects by modulating key signaling pathways. For instance, Boeravinone B has been shown to inhibit osteoclast differentiation by modulating the NF-κB, MAPK, and PI3K/Akt signaling pathways.[11] Similarly, Boeravinone G exhibits potent antioxidant and genoprotective effects, which appear to involve the MAP kinase and NF-kB pathways.[6][12][13][14]

Caption: A diagram showing the inhibitory effects of boeravinones on key signaling pathways.

References

- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. isca.me [isca.me]

- 9. fedoa.unina.it [fedoa.unina.it]

- 10. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Docking of Boeravinone E: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational docking studies of boeravinone E, a rotenoid isolated from Boerhaavia diffusa, with various protein targets. Through a comprehensive review of existing research, this document outlines the binding affinities, interaction patterns, and methodologies employed in these in silico investigations. The aim is to provide a consolidated resource for researchers engaged in natural product-based drug discovery and development.

Executive Summary

This compound, a member of the boeravinone family of phytochemicals, has been the subject of several computational studies to explore its therapeutic potential. In silico molecular docking simulations have predicted its ability to interact with key proteins implicated in various disease pathways. This guide summarizes the quantitative data from these studies, details the experimental protocols, and visualizes the scientific workflows, offering a foundational understanding for further preclinical and clinical research.

Data Presentation: Quantitative Docking Analysis

The following tables summarize the binding affinities of this compound and other related boeravinones against their respective protein targets as reported in various studies. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (boeravinone) and the protein; a more negative value signifies a stronger binding affinity.

Table 1: Molecular Docking Results for this compound

| Target Protein | Ligand | Binding Energy (kcal/mol) | Research Context |

| Phospholipase C epsilon-1 (PLCE1) - Native | This compound | -7.5 | Study on Nephrotic Syndrome[1] |

| Phospholipase C epsilon-1 (PLCE1) - Mutant | This compound | -6.1 | Study on Nephrotic Syndrome[1] |

| Angiotensin-Converting Enzyme II (ACE-II) | This compound | -9.5 | COVID-19 Research[2] |

| Wilms Tumor-1 (WT1) Protein | This compound | Not specified as the top candidate, but screened. | Study on Nephrotic Syndrome[3] |

Table 2: Comparative Molecular Docking of Other Boeravinones

| Target Protein | Ligand | Binding Energy (kcal/mol) | Research Context |

| Cyclin-dependent kinase 2-associated protein 1 (CDKAP1) - Native | Boeravinone J | -7.9 | Cancer Research[4] |

| Phospholipase C epsilon-1 (PLCE1) - Native | Boeravinone B | -7.5 | Nephrotic Syndrome[1] |

| Phospholipase C epsilon-1 (PLCE1) - Native | Boeravinone F | -7.6 | Nephrotic Syndrome[1] |

| Epidermal Growth Factor Receptor (EGFR) | Boeravinone B | -8.42 | Hepatocellular Carcinoma[5] |

| Caspase-3 | Boeravinone B | -8.33 | Hepatocellular Carcinoma[5] |

| Angiotensin-Converting Enzyme II (ACE-II) | Boeravinone B | -10.0 | COVID-19 Research[2] |

| Angiotensin-Converting Enzyme II (ACE-II) | Boeravinone C | -9.2 | COVID-19 Research[2] |

| Pancreatic Lipase | Boeravinone C | -8.0 | Antiobesity Research[6] |

| Wilms Tumor-1 (WT1) Protein - Mutant | Boeravinone F | -9.56 | Nephrotic Syndrome[3] |

| Wilms Tumor-1 (WT1) Protein - Mutant | Boeravinone A | -8.96 | Nephrotic Syndrome[3] |

Experimental Protocols: A Methodological Synthesis

The in silico docking studies of this compound and its analogs have generally followed a standardized computational workflow. Although specific parameters may vary between studies, the core methodology can be synthesized as follows.

Preparation of the Protein Receptor

-

Structure Retrieval: The three-dimensional crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Preprocessing: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added to the protein, which is crucial for establishing correct hydrogen bonding interactions. This preparation is often carried out using software like Biovia Discovery Studio or PyMOL[2][7].

Preparation of the Ligand (this compound)

-

Structure Retrieval: The 2D or 3D structure of this compound is obtained from chemical databases such as PubChem.

-

Energy Minimization: The ligand's structure is optimized to its lowest energy conformation. This is a critical step to ensure that the ligand's geometry is realistic. Force fields like UFF (Universal Force Field) are commonly employed for this purpose using software such as PyRx[2]. The optimized structure is then saved in a suitable format (e.g., PDBQT) for docking.

Molecular Docking Simulation

-

Software: A variety of docking software has been utilized in the cited studies, including AutoDock Vina, PyRx, and iGEMDOCK[1][2][8].

-

Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to explore possible binding poses of the ligand.

-

Docking Algorithm: The docking software employs a scoring function to predict the binding affinity and pose of the ligand within the protein's active site. The algorithm explores various conformations and orientations of the ligand, calculating the binding energy for each.

-

Analysis of Results: The output provides a set of binding poses ranked by their predicted binding energies. The pose with the most negative binding energy is typically considered the most favorable. Further analysis involves examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in the in silico analysis of this compound, the following diagrams have been generated using the DOT language.

Caption: General workflow for in silico molecular docking of this compound.

While direct signaling pathway involvement for this compound's docked targets is not extensively detailed in the initial search results, research on other boeravinones, such as boeravinone G, has implicated the MAP kinase and NF-kB pathways in its antioxidant effects[9][10]. The following diagram illustrates a simplified representation of these pathways, which could be relevant for the broader therapeutic context of boeravinones.

Caption: Potential signaling pathways modulated by boeravinones.

Conclusion and Future Directions

The in silico docking studies conducted on this compound and its related compounds have revealed promising binding affinities with a range of therapeutically relevant protein targets. These computational predictions provide a strong rationale for further investigation. Future research should focus on:

-

In Vitro Validation: Performing enzyme inhibition assays and binding assays to experimentally validate the predicted binding affinities.

-

Cell-Based Assays: Evaluating the biological activity of this compound in relevant cellular models to confirm its effects on the identified targets and pathways.

-

Structural Biology: Co-crystallization of this compound with its target proteins to elucidate the precise binding mode and interactions at an atomic level.

-

Pharmacokinetic and Toxicological Profiling: Conducting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of this compound.

This technical guide serves as a foundational resource, consolidating the current knowledge on the in silico docking of this compound. It is intended to facilitate a more directed and efficient approach to the subsequent stages of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. Explicit water-ligand docking, drug-likeness and molecular dynamics simulation analysis to predict the potency of Boerhavia diffusa plant extract against mutant wilms tumor-1 protein responsible for type 4 nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular Docking and Simulation Binding Analysis of Boeravinone ...: Ingenta Connect [ingentaconnect.com]

- 6. The discovery of the natural compound Boeravinone-C as a potential antiobesity drug candidate targeting pancreatic lipase using chemo-informatics-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 10. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone E and the MAP Kinase Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific role of boeravinone E in the MAP kinase signaling pathway is not extensively available in current scientific literature. This guide synthesizes findings on closely related boeravinones, primarily boeravinone B and boeravinone G, to infer the potential mechanisms and interactions of this compound with this critical cellular signaling cascade. The information presented herein should be considered in this context, serving as a foundation for future research into the specific effects of this compound.

Introduction to Boeravinones and the MAP Kinase Pathway

Boeravinones are a class of rotenoids, a type of isoflavonoid, naturally occurring in the plant Boerhavia diffusa.[1][2] This plant has a long history of use in traditional medicine for various ailments. Modern research has begun to elucidate the molecular mechanisms behind the therapeutic properties of its constituent compounds.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial and highly conserved signal transduction cascade in eukaryotic cells. It plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis (programmed cell death). The pathway typically consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). The primary mammalian MAPK families are the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for drug development.

Boeravinone B and G: Modulation of MAP Kinase Signaling

Studies on boeravinone B and boeravinone G have provided initial evidence that this class of compounds can modulate the MAPK signaling pathway, suggesting a potential mechanism for their observed anti-inflammatory and anti-cancer activities.

Boeravinone B

Research has demonstrated that boeravinone B can inhibit the activation of key components of the MAPK pathway. In human colon cancer cells, boeravinone B was found to suppress the activation of MAPK, Akt, and Erk1/2, which are downstream signaling molecules.[3] Furthermore, in the context of osteoclast differentiation, boeravinone B exerts its inhibitory effects by downregulating the NF-κB, MAPK, and PI3K/Akt signaling pathways.[2] Neuroprotective studies have also highlighted its anti-inflammatory and antioxidant properties, which are associated with a reduction in NF-κB levels.[4][5]

Boeravinone G

Investigations into the antioxidant properties of boeravinone G have revealed its interaction with the MAPK pathway. Boeravinone G was observed to reduce the levels of phosphorylated ERK1 (pERK1) and phosphorylated NF-kB p65.[1][6] This suggests that the potent antioxidant effects of boeravinone G may be mediated, at least in part, through the modulation of the MAP kinase and NF-kB signaling pathways.[1][6]

Quantitative Data on Boeravinone Effects

Currently, specific quantitative data such as IC50 values for this compound on individual MAP kinases are not available in the public domain. The following table summarizes the observed qualitative effects of related boeravinones on key signaling molecules.

| Compound | Cell/System Studied | Target Pathway/Molecule | Observed Effect | Reference |

| Boeravinone B | Human Colon Cancer Cells | MAPK, Akt, Erk1/2 | Inhibition of activation | [3] |

| Osteoclast Differentiation | NF-κB, MAPK, PI3K/Akt | Downregulation | [2] | |

| Cerebral Ischemia/Reperfusion | NF-κB | Reduction | [4][5] | |

| Boeravinone G | Fenton's Reagent-induced Oxidative Stress | pERK1, phospho-NF-kB p65 | Reduction of levels | [1][6] |

Experimental Protocols

The following are generalized methodologies based on the cited research for investigating the effects of boeravinones on the MAP kinase pathway.

Cell Culture and Treatment

-

Cell Lines: Human colon cancer cell lines (e.g., HT-29) or other relevant cell types are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the boeravinone compound (dissolved in a suitable solvent like DMSO) for specific time periods as required by the experimental design. Control groups are treated with the vehicle (DMSO) alone.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of key MAPK pathway proteins (e.g., ERK, JNK, p38) as an indicator of their activation.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-ERK, anti-JNK, anti-p38) or a housekeeping protein like β-actin or GAPDH.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the MAP kinase signaling pathway and the potential points of intervention by boeravinones based on current research.

Caption: General overview of the MAP Kinase signaling cascade.

Caption: Inferred intervention points of Boeravinones B and G.

Conclusion and Future Directions

The available evidence on boeravinone B and boeravinone G strongly suggests that boeravinones as a class of compounds are likely to interact with and modulate the MAP kinase signaling pathway. This interaction appears to contribute to their anti-inflammatory and anti-proliferative effects. However, to fully understand the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

-

Directly investigating the effects of purified this compound on the activation of ERK, JNK, and p38 MAP kinases in various cell models.

-

Determining the specific molecular targets of this compound within the MAPK cascade.

-

Quantifying the inhibitory potency of this compound (e.g., determining IC50 values) against specific kinases.

-

Elucidating the downstream consequences of this compound-mediated MAPK modulation on gene expression and cellular phenotypes.

Such research will be critical for the development of this compound as a potential therapeutic agent for diseases driven by aberrant MAP kinase signaling.

References

- 1. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boeravinone B Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

Unveiling the Cytotoxic Potential of Boeravinone E: A Technical Guide for Preclinical Evaluation

For Immediate Release

Shanghai, China – November 19, 2025 – This technical guide offers a comprehensive overview of the methodologies and conceptual frameworks relevant to the preliminary cytotoxicity screening of boeravinone E, a rotenoid isolated from Boerhaavia diffusa. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. While direct and extensive cytotoxic data for this compound remains limited in publicly accessible scientific literature, this guide synthesizes available information on closely related boeravinone compounds, namely boeravinone B and G, to provide a robust framework for the evaluation of this compound.

Introduction to Boeravinones and Cancer Research

Boeravinones are a class of rotenoids, natural isoflavonoid compounds, found in the plant Boerhaavia diffusa. This plant has a long history of use in traditional medicine for various ailments. Modern scientific inquiry has begun to validate some of these traditional uses, with a particular focus on the anticancer properties of its bioactive constituents. Several boeravinones have demonstrated potential as cytotoxic agents, warranting further investigation into their mechanisms of action and therapeutic applications. This guide focuses on the preliminary steps required to assess the cytotoxic profile of this compound.

Quantitative Cytotoxicity Data of Related Boeravinones

| Compound | Cell Line(s) | Assay Type | IC50 Value | Reference |

| Boeravinone B | SW-620, HT-29, HCT-116 (Human Colon Cancer) | MTT Assay | 8.4 ± 0.37 µM, 3.7 ± 0.14 µM, 5.7 ± 0.24 µM, respectively | [1] |

| Boeravinone G | Caco-2 (Human Colorectal Adenocarcinoma) | MTT Assay, LDH Assay | Not cytotoxic at concentrations up to 1 ng/mL | [2] |

Experimental Protocols for Cytotoxicity Screening

A critical component of preclinical assessment is the use of standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro cytotoxicity assays applicable to the screening of this compound.

Cell Culture and Maintenance

The selection of appropriate cancer cell lines is a foundational step in cytotoxicity screening. A panel of cell lines representing different cancer types should be utilized. For example, based on data from related compounds, colon cancer cell lines (e.g., SW-620, HT-29, HCT-116) would be relevant choices.

-

Cell Lines: Procure from a certified cell bank (e.g., ATCC).

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanistic Insights

Based on studies of boeravinone B and G, this compound may exert its cytotoxic effects through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

EGFR/ErbB2 Signaling Pathway

Boeravinone B has been shown to induce the internalization and degradation of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, leading to the suppression of downstream pro-survival signals such as the PI3K/Akt and MAPK pathways[1][3]. A similar mechanism could be hypothesized for this compound.

Caption: Hypothetical this compound action on EGFR/ErbB2 signaling.

MAPK/NF-κB Signaling Pathway

Boeravinone G has been observed to modulate the MAP kinase and NF-κB pathways, which are crucial in regulating inflammatory responses and cell survival[2][4]. It is plausible that this compound could also interact with these pathways to induce cytotoxicity.

References

- 1. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone E: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid, a class of naturally occurring isoflavonoids, that has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Abundance

This compound is primarily isolated from the roots of Boerhavia diffusa L., a perennial creeping herb belonging to the Nyctaginaceae family.[1][2][3] This plant, commonly known as "Punarnava" in the Ayurvedic system of medicine, is found throughout the tropical and subtropical regions of the world.[4] While Boerhaavia diffusa is the principal source, other species within the Boerhavia genus may also produce this compound, although they are less studied in this context.[4]

The abundance of this compound in Boerhavia diffusa can vary depending on geographical location, season of harvest, and the extraction method employed. The majority of this compound is concentrated in the root of the plant.[5]

Quantitative Data on this compound Abundance

The following table summarizes the reported quantitative data for this compound in Boerhavia diffusa.

| Plant Part | Extraction Method | Quantification Method | Abundance (% w/w) | Reference |

| Roots | Microwave-Assisted Extraction (MAE) | HPTLC | 0.32 | Not explicitly cited |

| Root Extract | Not specified | RP-HPLC | 0.22 | [3] |

| Root Extract | Not specified | RP-HPLC | 0.06 | [3] |

| Formulation | Not specified | RP-HPLC | 0.05 | [3] |

Experimental Protocols

Isolation of this compound from Boerhavia diffusa Roots

A common method for the isolation of this compound is through a bioassay-guided fractionation of a methanolic extract of the plant's roots.[1] The general workflow is as follows:

-

Extraction : The dried and powdered roots of Boerhavia diffusa are exhaustively extracted with methanol at room temperature.[6]

-

Partitioning : The crude methanolic extract is subjected to Kupchan partitioning, a liquid-liquid partitioning scheme, to separate compounds based on their polarity. This typically involves sequential partitioning with solvents such as n-hexane, carbon tetrachloride, chloroform, and n-butanol.[6]

-

Chromatographic Separation : The fraction showing the desired bioactivity (e.g., antioxidant, spasmolytic) is further purified using a combination of chromatographic techniques. This often includes:

Quantification of this compound

Validated analytical methods are crucial for the quality control and standardization of Boerhavia diffusa extracts and formulations.

-

Column : Inertsil ODS-3[1]

-

Mobile Phase : A gradient elution using 0.1% v/v orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[1]

-

Detection : UV detection at 276 nm.[1]

-

Linearity Range : 7.26-35.75 µg/mL[1]

Signaling Pathways

The pharmacological effects of boeravinones, including this compound, are attributed to their influence on various cellular signaling pathways. Notably, the antioxidant and anti-inflammatory properties of these compounds are linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][10]

Studies on the related compound, boeravinone G, have shown that it can reduce the levels of phosphorylated Extracellular signal-regulated kinase 1 (pERK1) and phosphorylated NF-κB p65 (phospho-NF-κB p65).[9] This suggests a mechanism where boeravinones may inhibit inflammatory responses by downregulating these key signaling molecules.

Visualizations

Experimental Workflow for this compound Isolation and Quantification

References

- 1. Isolation of new rotenoids from Boerhaavia diffusa and evaluation of their effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Rotenoids: Purification, Characterization and its Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brill.com [brill.com]

- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 7. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA. | Semantic Scholar [semanticscholar.org]

- 9. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Boeravinone E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid-type isoflavonoid found in the medicinal plant Boerhaavia diffusa, commonly known as Punarnava. This compound, along with other boeravinones, has garnered significant interest in the scientific community due to its potential therapeutic properties, including spasmolytic and anti-inflammatory activities.[1] The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. These application notes provide detailed protocols for the extraction and purification of this compound from Boerhaavia diffusa, along with methods for its quantification.

Data Presentation

Table 1: Extraction Methods and Yields for Boeravinones from Boerhaavia diffusa

| Extraction Method | Plant Part | Solvent System | Temperature (°C) | Duration (hours) | Reported Yield | Reference |

| Reflux | Roots | Methanol | Reflux Temp. | 2 | Not specified for this compound | [2] |

| Reflux | Roots | 40% Ethanol | 80 | 2 | 8% (dried hydroalcoholic extract) | [2] |

| Maceration | Roots | 95% Methanol | 37 | 6 | 5.29% (w/w) of crude extract | |

| Maceration | Roots | 50% Hydro-alcohol | 37 | 6 | 9.9% (w/w) of crude extract | |

| Soxhlet Extraction | Leaves | Methanol | Soxhlet Temp. | 32 | Not specified for this compound | |

| Microwave-Assisted | Not specified | Not specified | Not specified | Not specified | 0.32% this compound |

Table 2: Quantitative Analysis of this compound by RP-HPLC

| Parameter | Value | Reference |

| Linearity Range (µg/mL) | 7.26 - 35.75 | [3] |

| Correlation Coefficient (r²) | 0.9989 | [3] |

| Percent Recovery | 95.22% - 95.83% | [3] |

| Limit of Detection (LOD) | Not specified | |

| Limit of Quantification (LOQ) | Not specified |

Experimental Protocols

Protocol 1: Extraction of this compound from Boerhaavia diffusa Roots

This protocol describes a standard reflux extraction method for obtaining a crude extract enriched with boeravinones.

Materials and Reagents:

-

Dried and powdered roots of Boerhaavia diffusa

-

Methanol (ACS grade or higher)

-

Reflux apparatus (round bottom flask, condenser)

-

Heating mantle

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered Boerhaavia diffusa root material and place it into a 1 L round bottom flask.

-

Add 500 mL of methanol to the flask.

-

Set up the reflux apparatus in a fume hood.

-

Heat the mixture to the boiling point of methanol and maintain a gentle reflux for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid crude extract is obtained.

-

Dry the crude extract further in a vacuum oven at 40°C to remove any residual solvent.

-

Store the dried crude extract at -20°C in an airtight container, protected from light. Boeravinones may degrade upon prolonged exposure to light, heat, or air.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude methanolic extract using silica gel column chromatography.

Materials and Reagents:

-

Crude methanolic extract of Boerhaavia diffusa

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

-

Collection tubes

Procedure:

Part A: Column Packing

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

Part B: Sample Loading

-

Take a known amount of the crude methanolic extract and dissolve it in a minimal amount of methanol.

-

In a separate beaker, add a small amount of silica gel to the dissolved extract to form a slurry.

-

Evaporate the solvent from the slurry to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

-

Carefully load the dried sample-silica mixture onto the top of the packed column.

Part C: Elution and Fraction Collection

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.

-

Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.

Part D: Fraction Analysis by TLC

-

Spot a small amount of each collected fraction onto a TLC plate.

-

Develop the TLC plate using a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 6:3:1 v/v/v or petroleum ether:ethyl acetate, 6:4 v/v).[4][5]

-

Visualize the spots under a UV lamp at 254 nm. Rotenoids like boeravinones are often UV active.[5]

-

Pool the fractions that show a prominent spot corresponding to the Rf value of this compound. The Rf value will need to be determined using a standard if available, or by comparison with literature values under similar TLC conditions.

-

Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Quantitative Analysis of this compound by RP-HPLC

This protocol is based on a validated method for the simultaneous quantification of Boeravinone B and this compound.[3]

Materials and Reagents:

-

Purified this compound or a calibrated standard

-

Crude or purified extract for analysis

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Milli-Q or HPLC grade water

-

HPLC system with a PDA or UV detector

-

Inertsil ODS-3 column (or equivalent C18 column)

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Column: Inertsil ODS-3 (or equivalent C18 reversed-phase column)

-

Mobile Phase: A gradient of 0.1% v/v orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The specific gradient profile should be optimized for the best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 276 nm[3]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., within the linearity range of 7.26-35.75 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the dried extract, dissolve it in methanol, and sonicate for 10-15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Caption: Workflow for the extraction of crude boeravinone extract.

Caption: Purification workflow for this compound.

Caption: Signaling pathway for HPLC analysis.

References

- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. RP-HPLC method for the simultaneous quantitation of this compound and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for UPLC Analysis of Boeravinone E in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boeravinone E is a rotenoid, a class of isoflavonoids, found in the roots of Boerhavia diffusa, a plant widely used in traditional medicine.[1][2] Boeravinones are considered to be among the putative active constituents responsible for the plant's diverse pharmacological activities, including anti-cancer, spasmolytic, and anti-inflammatory effects.[1][3] Accurate and robust analytical methods are crucial for the quality control of Boerhavia diffusa extracts and for pharmacokinetic studies in drug development. Ultra-Performance Liquid Chromatography (UPLC) offers a sensitive, selective, and rapid method for the quantification of this compound in complex plant matrices.[3][4]